molecular formula C5H3BrClN5 B13667123 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13667123
M. Wt: 248.47 g/mol
InChI Key: KQHJPFFVEJNJLG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts such as copper(II) salts and bases like sodium ascorbate .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, which may have different pharmacological properties .

Scientific Research Applications

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C5H3BrClN5

Molecular Weight

248.47 g/mol

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H3BrClN5/c6-2-1-3(8)9-5(7)10-4(1)12-11-2/h(H3,8,9,10,11,12)

InChI Key

KQHJPFFVEJNJLG-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)Cl)Br

Origin of Product

United States

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